Superior Mass Spectrometry (MS) Quantification: +9 Da Mass Shift Eliminates Analyte Interference
2-Bromobutane-D9 provides a +9 Da mass shift relative to unlabeled 2-bromobutane (m/z 137.02 vs. m/z 146.07 for the molecular ion), allowing for complete baseline separation in MS detection. This eliminates isotopic overlap and ion suppression/enhancement effects, which are common when using non-deuterated internal standards. In contrast, using unlabeled 2-bromobutane (CAS 78-76-2) results in co-elution and identical m/z, making analyte and internal standard signals indistinguishable and precluding accurate quantitation [1]. The use of a deuterated internal standard is the gold standard for correcting for matrix effects and instrument variability, directly impacting method accuracy and precision [2].
| Evidence Dimension | Molecular Ion Mass-to-Charge Ratio (m/z) for MS Detection |
|---|---|
| Target Compound Data | 146.07 Da (C4D9Br) |
| Comparator Or Baseline | 137.02 Da (C4H9Br, CAS 78-76-2) |
| Quantified Difference | +9 Da mass shift |
| Conditions | Mass spectrometry (MS), electrospray ionization (ESI) or electron ionization (EI) conditions. |
Why This Matters
This mass difference is the fundamental basis for using 2-Bromobutane-D9 as an internal standard, enabling accurate, precise, and matrix-effect-corrected quantification in complex samples.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
- [2] Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. View Source
